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Compound of Interest

Compound Name: Dacomitinib hydrate

Cat. No.: B606925 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information on the drug-drug interactions of dacomitinib
hydrate, with a specific focus on its interactions with Cytochrome P450 (CYP) enzyme

inhibitors.

Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of dacomitinib?

A1: Dacomitinib is metabolized primarily through oxidation and glutathione conjugation. The

main cytochrome P450 (CYP) enzyme involved in its metabolism is CYP2D6, which is

responsible for the formation of its major active metabolite, O-desmethyl dacomitinib (PF-

05199265).[1][2][3] CYP3A4 plays a lesser role, contributing to the formation of minor oxidative

metabolites.[1][3]

Q2: What is the effect of co-administering a strong CYP2D6 inhibitor on the pharmacokinetics

of dacomitinib?

A2: Co-administration of a single 45 mg dose of dacomitinib with the strong CYP2D6 inhibitor

paroxetine resulted in a 37% increase in the area under the curve (AUC) of dacomitinib.[4]

However, this modest increase is not considered to be clinically relevant with daily dosing of

dacomitinib, and therefore, a dose adjustment of dacomitinib is not typically required when co-

administered with a CYP2D6 inhibitor.[4]
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Q3: Is there information available on the interaction of dacomitinib with strong CYP3A4

inhibitors?

A3: While in vitro studies indicate that CYP3A4 is involved in the formation of minor dacomitinib

metabolites, dedicated clinical studies evaluating the impact of strong CYP3A4 inhibitors (such

as ketoconazole or itraconazole) on dacomitinib pharmacokinetics are not readily available in

published literature.[1][5] Given that CYP3A4 represents a minor metabolic pathway, it is

anticipated that the effect of a strong CYP3A4 inhibitor on dacomitinib exposure would not be

clinically significant. General advice suggests that grapefruit juice, a known CYP3A4 inhibitor,

may increase the serum concentration of dacomitinib.[6]

Q4: How does dacomitinib affect substrates of CYP enzymes?

A4: Dacomitinib is a potent inhibitor of CYP2D6.[2] Co-administration of a single 45 mg dose of

dacomitinib with dextromethorphan, a sensitive CYP2D6 substrate, led to a 9.7-fold increase in

the maximum concentration (Cmax) and a 9.6-fold increase in the AUC of dextromethorphan.

[7] Therefore, concomitant use of dacomitinib with CYP2D6 substrates, especially those with a

narrow therapeutic index, should be avoided or managed with caution.[8][9] In vitro studies

have shown that dacomitinib and its active metabolite do not inhibit CYP1A2, CYP2B6,

CYP2C8, CYP2C9, CYP2C19, or CYP3A4/5.[7]

Q5: Are there any non-CYP mediated drug interactions of concern with dacomitinib?

A5: Yes, a significant interaction exists with acid-reducing agents. Co-administration of

dacomitinib with proton pump inhibitors (PPIs) can decrease dacomitinib concentrations,

potentially reducing its efficacy.[8][9] It is recommended to avoid the concomitant use of PPIs.

As an alternative, locally-acting antacids or an H2-receptor antagonist can be used, with

specific timing for administration to minimize the interaction.[8][9]
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Observed Issue Potential Cause Troubleshooting Steps

Unexpectedly high dacomitinib

plasma concentrations in an in

vivo experiment.

Co-administration of a

CYP2D6 inhibitor.

1. Review the experimental

design to identify any co-

administered compounds that

are known CYP2D6 inhibitors.

2. If a CYP2D6 inhibitor is

present, consider if its use is

essential. If so, a lower dose of

dacomitinib might be

necessary for future

experiments, with careful

monitoring of drug levels. 3. If

possible, repeat the

experiment without the

CYP2D6 inhibitor to confirm

the interaction.

Lower than expected efficacy

of dacomitinib in a preclinical

model.

Co-administration of an acid-

reducing agent (e.g., PPI).

1. Check the formulation and

vehicle used for dacomitinib

administration for any

components that might alter

gastric pH. 2. If the animal

model requires treatment for

gastric issues, consider using

a locally-acting antacid or an

H2-receptor antagonist with

staggered dosing instead of a

PPI.

In vitro metabolism of

dacomitinib is slower than

anticipated in human liver

microsomes.

The specific lot of human liver

microsomes may have low

CYP2D6 activity.

1. Genotype the human liver

microsomes for CYP2D6 to

determine the metabolic status

(e.g., poor, intermediate,

extensive, or ultrarapid

metabolizer). 2. Use a control

substrate for CYP2D6 to

confirm the enzymatic activity

of the microsomes. 3. Consider
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using a panel of microsomes

from different donors with

known CYP2D6 genotypes to

get a broader understanding of

metabolic variability.

High variability in the plasma

concentrations of a co-

administered CYP2D6

substrate.

Dacomitinib-mediated

inhibition of CYP2D6.

1. Acknowledge the potent

inhibitory effect of dacomitinib

on CYP2D6. 2. If the co-

administered drug is a

CYP2D6 substrate, consider

reducing its dose or selecting

an alternative drug that is not

metabolized by CYP2D6. 3. If

dose reduction is performed,

careful therapeutic drug

monitoring of the substrate is

recommended.

Data on Dacomitinib Drug Interactions
Effect of CYP Inhibitors on Dacomitinib
Pharmacokinetics
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Inhibitor
CYP

Enzyme

Dacomitini

b Dose

Inhibitor

Dose

Change in

Dacomitini

b Cmax

Change in

Dacomitini

b AUC

Clinical

Recomme

ndation

Paroxetine
Strong

CYP2D6

45 mg

single dose
30 mg/day

Minimal

change

37%

increase

Not

considered

clinically

relevant for

daily

dosing; no

dose

adjustment

needed.[4]

Strong

CYP3A4

Inhibitors

(e.g.,

Ketoconaz

ole)

Strong

CYP3A4

Not

Studied

Not

Studied

Data not

available

Data not

available

CYP3A4 is

a minor

metabolic

pathway;

significant

interaction

is not

expected.

Effect of Dacomitinib on CYP2D6 Substrate
Pharmacokinetics
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CYP2D6

Substrate

Dacomitinib

Dose

Substrate

Dose

Change in

Substrate

Cmax

Change in

Substrate

AUC

Clinical

Recommend

ation

Dextromethor

phan

45 mg single

dose

30 mg single

dose

9.7-fold

increase

9.6-fold

increase

Avoid

concomitant

use with

CYP2D6

substrates

where small

concentration

changes can

be critical.[7]

Experimental Protocols
In Vitro CYP Inhibition Assay with Human Liver
Microsomes

Objective: To determine the inhibitory potential of dacomitinib on major CYP isoforms.

Materials:

Dacomitinib hydrate

Pooled human liver microsomes (HLM)

CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6,

amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19,

dextromethorphan for CYP2D6, midazolam for CYP3A4)

NADPH regenerating system

Phosphate buffer (pH 7.4)

Positive control inhibitors for each CYP isoform

Acetonitrile or other suitable organic solvent for reaction termination
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LC-MS/MS system

Procedure:

1. Prepare a stock solution of dacomitinib in a suitable solvent (e.g., DMSO).

2. In a 96-well plate, add phosphate buffer, HLM, and varying concentrations of dacomitinib

or positive control inhibitor.

3. Pre-incubate the plate at 37°C for 5-10 minutes.

4. Initiate the metabolic reaction by adding a mixture of the CYP probe substrates and the

NADPH regenerating system.

5. Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the

linear range.

6. Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an

internal standard.

7. Centrifuge the plate to precipitate proteins.

8. Analyze the supernatant for the formation of the specific metabolites of the probe

substrates using a validated LC-MS/MS method.

Data Analysis:

Calculate the rate of metabolite formation at each dacomitinib concentration.

Determine the IC50 value (the concentration of dacomitinib that causes 50% inhibition of

the enzyme activity) by fitting the data to a suitable inhibition model.

Clinical Pharmacokinetic Drug-Drug Interaction Study
Objective: To evaluate the effect of a CYP inhibitor on the pharmacokinetics of dacomitinib in

healthy volunteers.

Study Design: An open-label, two-period, fixed-sequence study.
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Study Population: Healthy male and female subjects, typically genotyped for the relevant

CYP enzyme (e.g., CYP2D6 extensive metabolizers).

Procedure:

Period 1: Administer a single oral dose of dacomitinib (e.g., 45 mg) to the subjects. Collect

serial blood samples over a specified period (e.g., up to 240 hours) to determine the

pharmacokinetic profile of dacomitinib and its major metabolites.

Washout Period: A sufficient washout period is allowed for the complete elimination of

dacomitinib.

Period 2: Administer the CYP inhibitor (e.g., paroxetine 30 mg daily) for a duration

sufficient to achieve steady-state concentrations. On a specified day of inhibitor treatment,

co-administer a single oral dose of dacomitinib (e.g., 45 mg). Collect serial blood samples

as in Period 1.

Pharmacokinetic Analysis:

Measure the plasma concentrations of dacomitinib and its metabolites using a validated

bioanalytical method (e.g., LC-MS/MS).

Calculate pharmacokinetic parameters including Cmax, AUC, t½ (half-life), and clearance

for both periods.

Statistical Analysis:

Compare the pharmacokinetic parameters of dacomitinib with and without the co-

administered inhibitor to assess the magnitude of the drug-drug interaction.

Visualizations
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Caption: Metabolic pathway of dacomitinib.

Potential DDI with Dacomitinib

Is the co-administered drug a
CYP2D6 inhibitor or substrate?
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CYP2D6 Inhibitor
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No

Monitor for dacomitinib-related
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adjust substrate dose
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Caption: Troubleshooting workflow for CYP2D6-mediated interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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